Cefazolin Impurity C
Übersicht
Beschreibung
Cefazolin Impurity C, also known as (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, is an impurity of Cefazolin . Cefazolin is a first-generation cephalosporin antibiotic used for treating bacterial infections .
Synthesis Analysis
The synthesis of Cefazolin Impurity C involves complex chemical reactions. The relative response factors (RRFs) of Cefazolin impurities were determined by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) equipped with an ultraviolet (UV) detector .
Molecular Structure Analysis
The molecular formula of Cefazolin Impurity C is C11H12N6O4S, and its molecular weight is 324.32 . The structure of Cefazolin Impurity C includes a 1H-Tetrazol-1-yl group and a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid group .
Chemical Reactions Analysis
The chemical reactions involving Cefazolin Impurity C are complex and involve multiple steps. The relative response factors (RRFs) of Cefazolin impurities were determined by qNMR and HPLC .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Analysis
- Summary of Application : Cefazolin Impurity C is used in the determination of relative response factors (RRFs) of Cefazolin impurities . This is important in the quality control of pharmaceutical products.
- Methods of Application : The method involves the use of quantitative Nuclear Magnetic Resonance (qNMR) for the determination of RRFs . The quantitative peaks were chosen as the ones that were best separated from the other peaks for cefazolin and each impurity in the experiment .
- Results : The RRFs of ten impurities were in the range of 0.40 –1.32 and their uncertainties were in the range of 0.0011 – 0.0174 . The results were compared with the RRFs and uncertainties determined by High-Performance Liquid Chromatography (HPLC) .
-
Drug Substance Analysis
- Summary of Application : Cefazolin Impurity C is used in the isolation and characterization of degradation impurities in the Cefazolin Sodium Drug Substance .
- Methods of Application : The method involves the use of gradient reversed-phase high-performance liquid chromatography (HPLC) for the detection of impurities . These impurities were isolated by preparative HPLC and characterized by using spectroscopic techniques like LC-MS, LC-MS/MS, 1D, 2D NMR, and FT-IR .
- Results : Two unknown impurities were detected and characterized .
-
Synthesis of Antibiotic Drug Cefazolin
- Summary of Application : Cefazolin Impurity C is used in the synthesis of the essential antibiotic drug Cefazolin . This is important in the production of antibiotics.
- Methods of Application : The method involves a sequential continuous-flow synthesis of cefazolin . Rapid flow and efficient mixing of substrates in suitable flow reactors enabled the target compound to be obtained in a short period without any intermediate isolation .
- Results : A 0.3 mol/h scale synthesis was achieved in 54% isolated yield with 13.75 g/h dL space–time–yield of cefazolin . The obtained material had an acceptable impurity profile and could be purified by simple acid–base extraction and precipitation .
-
Embryo and Developmental Toxicity Studies
- Summary of Application : Cefazolin Impurity C is used in the study of embryo and developmental toxicity . This is important in understanding the safety profile of the drug.
- Methods of Application : The method involves the use of standard curves and ranges of Cefazolin and its related impurities .
- Results : The results of this study are not available in the source .
-
Quality Control in Pharmaceutical Production
- Summary of Application : Cefazolin Impurity C is used in the quality control of pharmaceutical production . This is important in ensuring the safety and efficacy of the drug.
- Methods of Application : The method involves the use of quantitative Nuclear Magnetic Resonance (qNMR) for the determination of relative response factors (RRFs) of Cefazolin impurities . The quantitative peaks were chosen as the ones that were best separated from the other peaks for cefazolin and each impurity in the experiment .
- Results : The RRFs of ten impurities were in the range of 0.40 –1.32 and their uncertainties were in the range of 0.0011 – 0.0174 . The results were compared with the RRFs and uncertainties determined by High-Performance Liquid Chromatography (HPLC) .
-
Study of Degradation Impurities in Cefazolin Sodium
- Summary of Application : Cefazolin Impurity C is used in the study of degradation impurities in Cefazolin Sodium . This is important in understanding the stability of the drug.
- Methods of Application : The method involves the use of gradient reversed-phase high-performance liquid chromatography (HPLC) for the detection of impurities . These impurities were isolated by preparative HPLC and characterized by using spectroscopic techniques like LC-MS, LC-MS/MS, 1D, 2D NMR, and FT-IR .
- Results : Two unknown impurities were detected and characterized .
Safety And Hazards
When handling Cefazolin Impurity C, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYURGWZOSQCFG-GMSGAONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazolin Impurity C | |
CAS RN |
56842-77-4 | |
Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFAZOLIN 3-METHYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.